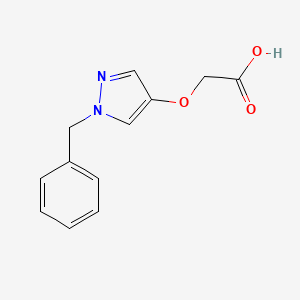

(1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid

説明

(1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid (CAS: 2270906-24-4, MFCD31579327) is a heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and an acetic acid moiety linked via an oxygen atom at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and aromatic stabilization from the benzyl-pyrazole system. The compound is commercially available at 95% purity .

特性

IUPAC Name |

2-(1-benzylpyrazol-4-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)9-17-11-6-13-14(8-11)7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPLGCHQPHWRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.

Benzylation: The pyrazole ring is then benzylated at the nitrogen atom at position 1. This can be achieved by reacting the pyrazole with benzyl chloride in the presence of a base such as sodium hydroxide.

Esterification: The final step involves the esterification of the pyrazole derivative with chloroacetic acid to form (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

化学反応の分析

Types of Reactions

(1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyl group or the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Anti-inflammatory Activity

Research indicates that derivatives of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In a study by Moneer et al. (2016), several pyrazole derivatives demonstrated notable inhibition of edema in animal models, suggesting their potential as anti-inflammatory agents .

Analgesic Properties

The analgesic effects of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid derivatives have also been documented. For example, studies have reported that specific analogs significantly reduced pain responses in acetic acid-induced writhing tests in mice. These findings highlight the compound's potential for developing new analgesics .

Antibacterial Activity

The antibacterial properties of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid have been explored against various pathogens, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain synthesized derivatives exhibited effective antibacterial activity comparable to standard antibiotics like ampicillin .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid derivatives. Key factors influencing activity include:

- Substituent Position : The placement of functional groups on the pyrazole ring can significantly affect biological activity.

- Electronic Effects : Electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Studies have shown that certain modifications can enhance anti-inflammatory and analgesic properties, paving the way for developing more effective therapeutic agents .

Case Study 1: Anti-inflammatory Efficacy

A series of experiments conducted by Gaba and Mohan (2015) evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. The results indicated that specific compounds significantly reduced paw edema compared to standard treatments like ibuprofen, establishing a strong basis for further development as anti-inflammatory drugs .

Case Study 2: Antibacterial Screening

In a comparative study by Dongamanti et al. (2020), several synthesized pyrazole derivatives were screened for antibacterial activity against common bacterial strains. The results demonstrated promising activity, suggesting that these compounds could serve as lead candidates for antibiotic development .

作用機序

The mechanism of action of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

類似化合物との比較

Key Observations:

Heterocyclic Core: The target compound and the derivative use a pyrazole ring, while others employ pyrrole or pyrrolidine.

Functional Groups :

- The acetic acid group in the target compound increases hydrophilicity relative to ester-containing analogs (e.g., HI-2388, QG-7718), which may improve aqueous solubility .

- The compound introduces electron-withdrawing groups (chloro, trifluoromethyl) and a bulky isopropyl chain, likely enhancing binding specificity in biological targets .

Substituent Position: Positional isomers (e.g., QG-7718 vs.

Saturation :

- Pyrrolidine derivatives (OR-5970, QB-8791) lack aromaticity, increasing conformational flexibility but reducing π-π stacking interactions critical for protein binding .

Implications for Research and Development

- Drug Design : The acetic acid moiety in the target compound could serve as a pharmacophore for targeting carboxylate-binding enzymes (e.g., kinases or proteases). Esters (e.g., HI-2388) might act as prodrugs with improved membrane permeability .

- Material Science : Aromatic pyrazole systems may enhance thermal stability in polymer or coordination chemistry applications.

Limitations of Available Data

- The evidence provided lacks detailed biological or physicochemical data (e.g., solubility, LogP, toxicity).

- Structural comparisons rely on molecular formulas and substituent patterns; advanced studies (e.g., crystallography, computational modeling) would require additional data.

生物活性

(1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antioxidant, antimicrobial properties, and its mechanisms of action.

Chemical Structure and Properties

The structure of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid consists of a pyrazole ring substituted with a benzyl group and an acetic acid moiety. The presence of the benzyl group enhances its lipophilicity, which may facilitate its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid exhibits significant anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the activity of cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This mechanism suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders. The antioxidant activity is attributed to the ability of the pyrazole moiety to scavenge free radicals and enhance cellular defense mechanisms.

3. Antimicrobial Effects

In vitro studies have demonstrated that (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid possesses antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

The biological activity of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX enzymes, thereby reducing inflammation.

- Signaling Pathways : It modulates key signaling pathways associated with oxidative stress and inflammation, potentially impacting cellular responses to stressors .

Case Studies

Recent studies have explored the therapeutic potential of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid in various contexts:

- A study demonstrated its efficacy in reducing inflammation in animal models of arthritis, showing a significant decrease in joint swelling and pain .

- Another investigation highlighted its role in enhancing autophagy in cancer cells, suggesting a dual role in both promoting cell survival under stress while also potentially sensitizing cancer cells to treatment by disrupting autophagic flux .

Comparative Analysis

To better understand the uniqueness of (1-Benzyl-1H-pyrazol-4-yloxy)-acetic acid, it is useful to compare it with similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | Antioxidant | Free radical scavenging |

| 2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Anticancer | mTORC1 modulation |

Q & A

Q. How can X-ray powder diffraction (XRPD) distinguish polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。